molecular formula C17H21NO5 B12808201 1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12808201
M. Wt: 319.4 g/mol
InChI Key: VLWCTEHZKXFOHR-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H21NO5. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with benzyl and tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the esterification of pyroglutamic acid derivatives. One common method includes the reaction of benzyl alcohol and N,N-dimethyl ethanolamine with tert-butyl carbonate in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of the compound at a commercial scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated pyrrolidine derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
  • N-Boc-L-pyroglutamic acid benzyl ester
  • 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate

Uniqueness

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiviral and antibacterial activities, as well as its role in cancer therapy.

  • IUPAC Name : 2-benzyl 1-tert-butyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
  • Molecular Formula : C17H21NO5
  • CAS Number : 113400-36-5
  • Molecular Weight : 319.35 g/mol

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral properties. A patent describes compounds that demonstrate effectiveness against various viral infections by inhibiting viral replication mechanisms . The structure of this compound allows it to interact with viral proteins, potentially disrupting their function.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that certain oxopyrrolidine derivatives can inhibit the activity of beta-lactamases, enzymes that confer antibiotic resistance in bacteria. For instance, a related compound demonstrated significant inhibition against KPC-2 and CTX-M-15 extended-spectrum beta-lactamases . These findings suggest that this compound may similarly possess the capacity to combat antibiotic-resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives. For example, a study on trisubstituted oxopyrrolidines indicated that these compounds could inhibit proteasome activity in multiple myeloma cells, leading to increased cell death . The mechanism involves the interaction with proteasome subunits, which are crucial for protein degradation within cancer cells. The efficacy of these compounds was assessed using MTT assays and cell viability tests, showing promising results in reducing cancer cell proliferation.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral potential of pyrrolidine derivatives, researchers synthesized several analogs and tested their activity against viral strains. The results indicated that compounds similar to 1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine exhibited IC50 values in the low micromolar range against specific viruses, suggesting strong antiviral activity .

Case Study 2: Antibacterial Resistance

A comparative study evaluated the antibacterial efficacy of various oxopyrrolidine derivatives against resistant strains of bacteria. The results revealed that certain derivatives significantly inhibited bacterial growth and were effective against strains resistant to conventional antibiotics . This highlights the potential application of this compound in developing new antibacterial therapies.

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntiviralVarious Viral StrainsLow Micromolar
AntibacterialKPC-2, CTX-M-15<10
AnticancerRPMI 8226 (Myeloma)34 - 90

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

1-O-benzyl 2-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

VLWCTEHZKXFOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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